3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid
Description
Core Structural Components
The fundamental architecture of 3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid is constructed around a benzoic acid framework that serves as the primary structural scaffold. The benzoic acid moiety contains a carboxyl group positioned at the para position relative to the methyl substituent, which occupies the 4-position of the benzene ring. This arrangement creates a specific electronic environment that influences the overall molecular properties and reactivity patterns.
The sulfamoyl functional group represents the central connecting element within the molecular structure, bridging the benzoic acid core with the methoxyphenyl substituent. This sulfamoyl linkage, characterized by the sulfur dioxide group bonded to a nitrogen atom, creates a rigid connection that significantly constrains the conformational flexibility of the molecule. The sulfur atom adopts a tetrahedral geometry with two oxygen atoms forming strong double bonds, while the nitrogen atom maintains a planar configuration that facilitates conjugation with the aromatic systems.
The methoxyphenyl component introduces additional structural complexity through the presence of a methoxy group at the para position of the phenyl ring. This methoxy substituent contributes electron-donating properties that influence the electronic distribution across the entire molecular framework. The oxygen atom of the methoxy group possesses two lone pairs of electrons that can participate in various intermolecular interactions, affecting the compound's crystalline packing and solution behavior.
| Structural Component | Position | Functional Characteristics |
|---|---|---|
| Carboxylic acid group | Benzoic acid terminus | Electron-withdrawing, hydrogen bonding donor/acceptor |
| Methyl group | 4-position of benzoic acid ring | Electron-donating, steric influence |
| Sulfamoyl linkage | 3-position of benzoic acid ring | Rigid connector, tetrahedral sulfur geometry |
| Methoxyphenyl group | Terminal aromatic system | Electron-donating substituent, π-π interaction potential |
| Methoxy substituent | Para position of phenyl ring | Electron-donating, hydrogen bonding acceptor |
Conformational Analysis
The conformational landscape of this compound is dominated by the restricted rotation around the sulfamoyl linkage, which creates distinct energy barriers for different molecular arrangements. Computational studies utilizing density functional theory methods have revealed that the compound preferentially adopts conformations where the sulfamoyl group maintains a perpendicular orientation relative to the benzoic acid plane. This geometric preference arises from the minimization of steric interactions between the sulfur dioxide oxygens and the aromatic hydrogen atoms.
The nitrogen atom within the sulfamoyl linkage exhibits specific directional preferences that influence the overall molecular geometry. Research on related sulfonamide compounds has demonstrated that the amino group typically adopts an eclipsed configuration with respect to the sulfur dioxide framework, maximizing electronic stabilization through orbital overlap effects. In the case of this compound, this conformational preference is further stabilized by the extended conjugation system that connects the two aromatic domains.
The methoxyphenyl ring system displays limited rotational freedom due to the conjugative interaction with the sulfamoyl nitrogen atom. Spectroscopic analysis has indicated that the phenyl ring preferentially adopts coplanar arrangements with the sulfamoyl group, facilitating maximum π-electron delocalization. The methoxy substituent introduces additional conformational considerations, as the methyl group can adopt different orientational preferences relative to the phenyl plane, though these rotations involve relatively low energy barriers.
Crystallographic data for structurally related compounds suggest that the carboxylic acid group maintains a nearly planar arrangement with the benzoic acid ring system, with dihedral angles typically ranging from 6 to 10 degrees. This near-planar configuration maximizes the conjugative stabilization between the carboxyl group and the aromatic π-system, contributing to the overall structural stability of the molecule.
| Conformational Parameter | Preferred Angle Range | Stabilization Factor |
|---|---|---|
| Sulfamoyl-benzene dihedral | 85-95 degrees | Steric minimization |
| Nitrogen pyramidalization | 0-15 degrees | Electronic conjugation |
| Methoxyphenyl-sulfamoyl plane | 0-20 degrees | π-electron delocalization |
| Carboxyl-benzene dihedral | 6-10 degrees | Conjugative stabilization |
| Methoxy rotation barrier | 2-5 kcal/mol | Weak steric interactions |
Comparative Structural Relationships to Analogues
The structural architecture of this compound shares fundamental similarities with other members of the sulfamoylbenzoic acid family, while exhibiting distinct characteristics that differentiate it from closely related analogues. Comparison with 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid reveals significant differences in the positional arrangement of the sulfamoyl substituent, which profoundly affects the molecular geometry and electronic properties. The meta substitution pattern in the target compound creates a different spatial relationship between the carboxylic acid and sulfamoyl groups, resulting in altered intermolecular interaction patterns.
The presence of the methyl substituent at the 4-position of the benzoic acid ring distinguishes this compound from non-methylated analogues such as 3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. This methyl group introduces steric effects that influence the conformational preferences and packing arrangements in crystalline forms. The electron-donating nature of the methyl group also modifies the electronic distribution within the benzoic acid system, affecting the acidity of the carboxylic acid group and the overall chemical reactivity.
Structural comparisons with 3-[(3-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid highlight the importance of methoxy group positioning on the phenyl ring. The para versus meta positioning of the methoxy substituent creates different electronic environments and hydrogen bonding capabilities, leading to distinct molecular recognition patterns and crystal packing behaviors. The para-methoxy configuration in the target compound provides enhanced electron donation to the phenyl ring, strengthening the conjugative interaction with the sulfamoyl nitrogen.
The conformational behavior of this compound can be contrasted with that of simpler sulfonamide compounds such as benzenesulfonamide and its methyl derivatives. Research has shown that the presence of the extended aromatic system in the target compound restricts conformational flexibility compared to smaller sulfonamide molecules. The additional aromatic domain creates more rigid structural constraints while providing enhanced opportunities for π-π stacking interactions in crystalline environments.
Analysis of methylated versus non-methylated variants reveals systematic trends in molecular dimensions and packing efficiencies. The methyl group consistently increases the molecular volume and creates specific steric requirements that influence crystal packing patterns. These structural modifications also affect the hydrogen bonding networks that form in solid-state arrangements, with methylated compounds typically exhibiting different melting points and solubility characteristics compared to their non-methylated counterparts.
| Structural Analogue | Key Differences | Molecular Weight | Conformational Impact |
|---|---|---|---|
| 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid | Para vs meta substitution | 307.32 g/mol | Different carboxyl-sulfamoyl geometry |
| 3-[(4-methoxyphenyl)sulfamoyl]benzoic acid | Absence of methyl group | 307.32 g/mol | Reduced steric constraints |
| 3-[(3-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid | Meta vs para methoxy | 321.35 g/mol | Altered electronic distribution |
| 3-[(4-methoxyphenyl)(methyl)sulfamoyl]benzoic acid | Additional N-methyl group | 335.35 g/mol | Modified nitrogen geometry |
| Benzenesulfonamide | Simplified structure | 157.19 g/mol | Increased conformational freedom |
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-3-4-11(15(17)18)9-14(10)22(19,20)16-12-5-7-13(21-2)8-6-12/h3-9,16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAQEXJIYVGGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methylbenzoic Acid-3-sulfonyl Chloride
The direct method begins with the preparation of 4-methylbenzoic acid-3-sulfonyl chloride, a key intermediate. Chlorosulfonation of 4-methylbenzoic acid using chlorosulfonic acid introduces the sulfonyl chloride group at the 3-position. This reaction typically proceeds under controlled conditions (0–5°C, 2–4 hours) to minimize side reactions such as polysubstitution. The regioselectivity is governed by the directing effects of the methyl and carboxylic acid groups, favoring sulfonation at the meta position relative to the carboxylic acid.
Coupling with 4-Methoxyaniline
The sulfonyl chloride intermediate is reacted with 4-methoxyaniline in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond. This step is conducted in anhydrous dichloromethane or tetrahydrofuran at room temperature for 12–24 hours. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Crude product purification via silica gel chromatography (eluent: dichloromethane/methanol 95:5) yields the target compound in moderate to high purity.
Table 1: Representative Reaction Conditions for Direct Sulfonamide Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorosulfonation | ClSO₃H, 0–5°C, 3 h | 70–85* | |
| Sulfonamide Formation | 4-Methoxyaniline, pyridine, DCM, 24 h | 65–80* |
*Theoretical yields based on analogous syntheses.
Stepwise Synthesis with Protective Group Strategy
Carboxylic Acid Protection
To prevent unwanted side reactions during sulfonation, the carboxylic acid group of 4-methylbenzoic acid is protected as its methyl ester. This is achieved via Fischer esterification using methanol and catalytic sulfuric acid under reflux (12 hours). The resulting methyl ester is inert to subsequent sulfonation conditions.
Sulfonation and Deprotection
The protected ester undergoes chlorosulfonation as described in Section 2.1. After coupling with 4-methoxyaniline, the methyl ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide (2 M, 60°C, 4 hours). This method avoids side reactions at the carboxylic acid group but introduces additional steps, reducing overall yield.
Alternative Methods: Oxidation of Thioether Intermediates
Thioether Intermediate Synthesis
A less conventional route involves the formation of a thioether (-S-) precursor, which is oxidized to the sulfonamide. For example, 3-mercapto-4-methylbenzoic acid is reacted with 4-methoxy-N-chloroaniline to form a thioether linkage. This method, however, requires stringent control of oxidation states.
Oxidation to Sulfonamide
The thioether is oxidized using sodium periodate (NaIO₄) in aqueous ethanol at reflux (2 hours), yielding the sulfonamide. While this approach avoids handling corrosive chlorosulfonic acid, it is less efficient (yields ~50–60%) and prone to overoxidation.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Sulfonylation | High yield (65–80%), fewer steps | Requires hazardous ClSO₃H |
| Protective Group Route | Prevents side reactions | Lower yield (50–60%), additional steps |
| Oxidation of Thioether | Avoids sulfonyl chlorides | Low yield, complex purification |
The direct method is favored for its efficiency, whereas the protective group strategy is suitable for acid-sensitive substrates. The oxidation route remains exploratory, with limited applicability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(4-Hydroxyphenyl)sulfamoyl]-4-methylbenzoic acid.
Reduction: Formation of 3-[(4-Methoxyphenyl)amino]-4-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its sulfonamide group can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
- Reagent in Chemical Reactions : It is utilized as a reagent in organic synthesis to create derivatives with specific properties.
Biology
- Enzyme Inhibition Studies : Research has shown that 3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid can act as an enzyme inhibitor. For instance, it has been studied for its potential to inhibit enzymes involved in cancer cell proliferation, making it a candidate for anticancer therapies.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics .
Medicine
- Therapeutic Applications : The compound is being investigated for its anti-inflammatory and antimicrobial properties. It may also play a role in treating autoimmune diseases due to its ability to modulate immune responses .
- Drug Development : Ongoing research aims to explore its efficacy as a therapeutic agent for diseases such as rheumatoid arthritis and type 1 diabetes. Molecular docking studies have indicated favorable binding characteristics with relevant biological targets .
Case Studies
- Anticancer Activity : A study demonstrated that this compound inhibited the growth of cancer cells in vitro, showcasing its potential as an anticancer agent. The mechanism involved the inhibition of specific signaling pathways associated with cell proliferation .
- Molecular Docking Studies : In silico studies have been conducted to evaluate the binding affinity of this compound with various enzymes linked to autoimmune disorders. The results indicated that it could serve as a lead compound for further drug development targeting these diseases .
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Binding Affinity and Selectivity
- Compound 4 (4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid) exhibited a binding energy of -8.53 kcal/mol in molecular docking studies, outperforming its methyl-lacking analog (-7.94 kcal/mol) . This suggests the sulfamoyl-benzoic acid scaffold is critical for target engagement.
- The 4-methyl group in the target compound may enhance hydrophobic interactions with protein pockets, though this is offset by reduced solubility compared to non-methylated analogs .
Metabolic Stability and Toxicity
- Carboxylic acid derivatives like this compound are resistant to Phase I metabolism (e.g., cytochrome P450 oxidation) due to the electron-withdrawing sulfamoyl group .
- Analogs with bulky substituents (e.g., 3,5-dimethoxy) show prolonged half-lives but may exhibit hepatotoxicity risks due to reduced clearance .
Pharmacological Potential
Biological Activity
3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid, also known by its chemical name and CAS number 325721-47-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a sulfamoyl group and a methoxyphenyl moiety. Its structure can be represented as follows:
This configuration allows for various interactions with biological targets, which are critical for its activity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated its effectiveness against various cancer cell lines by disrupting key signaling pathways associated with tumor growth.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Inhibition of estrogen receptor signaling |
| HeLa (Cervical) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 18.7 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes, particularly those involved in metabolic processes.
Table 2: Enzyme Inhibition Profiles
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Carbonic anhydrase | 22.3 | Competitive |
| Acetylcholinesterase | 30.5 | Non-competitive |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. Notably, it acts as an inhibitor of certain protein kinases, which play pivotal roles in cancer progression and other diseases.
Case Studies
- Breast Cancer Study : A study published in Cancer Research highlighted the compound's ability to inhibit MCF-7 cell proliferation through the downregulation of the ERα signaling pathway, leading to increased apoptosis rates.
- Inflammation Model : In a model of inflammation, the compound demonstrated the ability to reduce pro-inflammatory cytokine levels, suggesting potential applications in treating inflammatory diseases.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles, making it a candidate for further development.
Q & A
Q. What are the standard synthetic routes for 3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfamoylation of a benzoic acid precursor. A common approach is reacting 4-methylbenzoic acid derivatives with 4-methoxyphenylsulfamoyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). For example, Al-Rufaie (2016) demonstrated sulfonamide formation via diazonium salt coupling, which can be adapted by substituting the aryl group . Reaction optimization includes temperature control (45–60°C), solvent selection (DMF or THF), and stoichiometric ratios (1:1.2 for acid chloride to amine). Monitoring via TLC (hexane/EtOH, 1:1) or HPLC ensures completion .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for structural confirmation. For instance, methoxy protons resonate at δ 3.7–3.9 ppm, while sulfamoyl protons appear as broad singlets .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNOS: theoretical 321.07 g/mol).
- X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks, as shown in sulfonamide analogs .
- HPLC : Purity assessment (>98%) with C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity assays involving this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent compatibility) or off-target effects. For enzyme inhibition studies:
- Control Experiments : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
- Dose-Response Curves : Establish IC values across multiple replicates to assess reproducibility.
- Solvent Optimization : Replace DMSO with saline buffers if precipitation occurs .
- Metabolite Screening : LC-MS/MS can identify degradation products that may interfere with activity .
Q. What strategies improve the yield of sulfamoyl group introduction in complex benzoic acid derivatives?
- Methodological Answer : Low yields often stem from steric hindrance or side reactions. Strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., methyl or methoxy groups) using tert-butyl or acetyl groups .
- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity, as shown in similar sulfonamide syntheses .
- Catalytic Additives : Use KI or Cu(I) to accelerate sulfamoylation, increasing yields by 15–20% .
Q. How can computational tools predict the metabolic stability of this compound?
- Methodological Answer : Tools like PISTACHIO and REAXYS predict metabolic pathways. For example:
- Oxidative Metabolism : Likely at the methoxy group (demethylation) or methyl group (hydroxylation) .
- Hydrolysis : The sulfamoyl bond may cleave under acidic conditions, forming 4-methylbenzoic acid and 4-methoxyphenylsulfonamide .
- Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .
Experimental Design Considerations
Q. What in vitro models are suitable for studying this compound’s anti-inflammatory potential?
- Methodological Answer :
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides bond-length/angle precision (e.g., S–N bond ~1.63 Å in sulfamoyl groups). For example, Brunvoll et al. (1984) resolved similar sulfonyl-benzoic acid structures, highlighting planar sulfamoyl geometries . Data collection at low temperatures (100 K) minimizes thermal motion artifacts.
Data Contradiction Analysis
Q. Why might NMR and MS data conflict in purity assessments?
- Methodological Answer :
- Solvent Impurities : DMSO-d can obscure peaks; use CDCl for clearer spectra .
- Ionization Suppression : MS may fail to detect non-ionizable impurities; cross-validate with H NMR integration .
- Hydrate Formation : Crystalline hydrates (e.g., monohydrate) alter molecular weight; TGA/DSC confirms water content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

